molecular formula C19H19NO3 B367159 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione CAS No. 620932-22-1

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367159
CAS No.: 620932-22-1
M. Wt: 309.4g/mol
InChI Key: QHQHCYGDIDSNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic indoline-2,3-dione (isatin) derivative intended for research and laboratory use only. This compound is part of a class of molecules known for a wide spectrum of biological activities, largely attributable to the isatin core, which consists of a benzofused five-membered nitrogen-containing ring . Isatin derivatives have demonstrated significant potential in pharmaceutical research, exhibiting activities including but not limited to anticancer, antidepressant, antibiotic, sedative, anticonvulsant, antifungal, antidiabetic, and antibacterial effects . Specifically, recent scientific investigations have highlighted indoline-2,3-dione-based compounds as promising scaffolds for the development of enzyme inhibitors. Research indicates that such derivatives, particularly when functionalized with various pharmacophores, can act as potent inhibitors of alpha-glucosidase and alpha-amylase . These enzymes are critical in carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes . The structure of this compound, featuring a 7-methyl group on the indoline ring and a 3-(m-tolyloxy)propyl chain attached to the ring nitrogen, offers a versatile template for structure-activity relationship (SAR) studies. The nature and position of these substituents are known to profoundly influence the molecule's electron density and steric profile, thereby modulating its binding affinity and interaction with biological targets . This makes it a valuable chemical tool for medicinal chemists exploring new therapeutic agents for metabolic disorders, oncology, and infectious diseases. The product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-6-3-8-15(12-13)23-11-5-10-20-17-14(2)7-4-9-16(17)18(21)19(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHCYGDIDSNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the reaction of 7-methylindoline-2,3-dione with 3-(m-tolyloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .

Scientific Research Applications

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Analogues

Indoline-2,3-dione Derivatives

5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione

  • Activity : Demonstrated potent antiplasmodial activity (Plasmodium falciparum IC50 = 1.81 µM) .
  • Key Differences : The bromo and chlorophenyl substituents enhance electron-withdrawing effects, likely improving target binding compared to the methyl and m-tolyloxy groups in the target compound.

Indolin-2,3-dione Derivatives with Sigma Receptor Affinity

  • Activity : Low sigma-1 (σ1) receptor affinity (Ki > 844 nM) but high sigma-2 (σ2) affinity (Ki = 42 nM) and selectivity (σ1/σ2 ratio >72).
  • Key Insight : The indoline-2,3-dione scaffold drives σ2 selectivity, while substituents like aryloxyalkyl chains (e.g., m-tolyloxypropyl) may modulate potency .

Pyrrolidine-2,5-dione Derivatives
  • Example : N-aryl 3-phenylpyrrolidine-2,5-diones.
  • Activity : Anticonvulsant effects in electroshock seizure models.
Benzoxazolone Derivatives
  • Example : Substituted benzoxazolones.
  • Activity : High σ1 affinity (Ki = 2.6–30 nM) but low σ2 selectivity.
  • Key Insight : Replacing benzoxazolone with indoline-2,3-dione shifts selectivity toward σ2 receptors, highlighting scaffold-dependent target engagement .

Structure-Activity Relationship (SAR) Trends

Feature Impact on Activity/Properties Example Compounds
Indoline-2,3-dione Core Essential for σ2 receptor selectivity Target compound
7-Methyl Substitution May enhance metabolic stability Target compound vs. 5-bromo analog
m-Tolyloxypropyl Chain Increases lipophilicity (XLogP3 ~4.8) Target compound
Bromo/Chloro Groups Improve antiplasmodial potency 5-Bromo analog (IC50 = 1.81 µM)

Biological Activity

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A methyl group at the 7-position of the indoline core.
  • A propyl chain substituted with an m-tolyloxy group.

These substituents influence the compound’s reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with the human dopamine receptor D2 . The compound acts as a ligand, binding to the allosteric site of this receptor, which is integral to dopaminergic signaling pathways. This interaction suggests potential implications in neuropharmacology and treatment strategies for disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Anticancer Potential

Indoline derivatives have been investigated for their anticancer properties. Studies have shown that compounds within this class can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation given the promising results from related compounds .

Pharmacokinetics

In silico studies suggest that this compound possesses favorable pharmacokinetic properties. These include good solubility and permeability profiles, which are essential for effective drug delivery systems. The compound's stability under physiological conditions also supports its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of indoline derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Activity : A study on related indoline derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties.
  • Anticancer Activity : Research involving structurally analogous compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. For instance, derivatives showed cytotoxic effects in breast cancer models, suggesting a need for further exploration of this compound in similar contexts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indoline derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPotentially significantUnder investigationDopamine receptor D2 antagonist
Indoline-2,3-dioneYesYesVarious mechanisms including apoptosis induction
5-Bromo-7-methyl-indolineModerateSignificantInhibition of cell proliferation

This table highlights the need for systematic studies on this compound to confirm its biological activities.

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